molecular formula C6H10N2O B12567152 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane CAS No. 212315-00-9

9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane

Katalognummer: B12567152
CAS-Nummer: 212315-00-9
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: ZGXBCAYSNFFZIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxa-2,8-diazatricyclo[4210~2,5~]nonane is a heterocyclic compound with a unique tricyclic structureThe compound’s structure consists of a nine-membered ring containing oxygen and nitrogen atoms, which contributes to its distinctive chemical properties .

Vorbereitungsmethoden

The synthesis of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction environments to optimize yield and purity .

Analyse Chemischer Reaktionen

9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including anti-inflammatory and antimicrobial properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane can be compared with other similar heterocyclic compounds, such as 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trienes. While both compounds share some structural similarities, this compound is unique due to its specific ring structure and the presence of oxygen and nitrogen atoms in its framework .

Eigenschaften

CAS-Nummer

212315-00-9

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

9-oxa-2,8-diazatricyclo[4.2.1.02,5]nonane

InChI

InChI=1S/C6H10N2O/c1-2-8-4(1)5-3-7-6(8)9-5/h4-7H,1-3H2

InChI-Schlüssel

ZGXBCAYSNFFZIO-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C1C3CNC2O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.